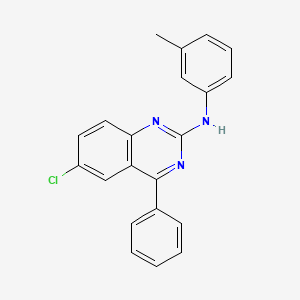![molecular formula C31H24N2O6 B11682174 3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(5-(3-acetamido fenóxi)-1,3-dioxo-2,3-dihidro-1H-isoindol-2-YL)benzoato de 3,4-dimetilfenilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos como la química, la biología y la medicina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(5-(3-acetamido fenóxi)-1,3-dioxo-2,3-dihidro-1H-isoindol-2-YL)benzoato de 3,4-dimetilfenilo típicamente involucra múltiples pasos, incluida la formación de compuestos intermedios. Un método común involucra el uso del acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales, lo que la hace adecuada para la síntesis de moléculas orgánicas complejas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(5-(3-acetamido fenóxi)-1,3-dioxo-2,3-dihidro-1H-isoindol-2-YL)benzoato de 3,4-dimetilfenilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Nucleófilos: Halógenos, aminas
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 4-(5-(3-acetamido fenóxi)-1,3-dioxo-2,3-dihidro-1H-isoindol-2-YL)benzoato de 3,4-dimetilfenilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(5-(3-acetamido fenóxi)-1,3-dioxo-2,3-dihidro-1H-isoindol-2-YL)benzoato de 3,4-dimetilfenilo implica su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, potencialmente inhibiendo su actividad o alterando su función. Esto puede conducir a varios efectos biológicos, como la actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
Singularidad
Lo que diferencia al 4-(5-(3-acetamido fenóxi)-1,3-dioxo-2,3-dihidro-1H-isoindol-2-YL)benzoato de 3,4-dimetilfenilo de compuestos similares es su combinación única de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C31H24N2O6 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) 4-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C31H24N2O6/c1-18-7-12-25(15-19(18)2)39-31(37)21-8-10-23(11-9-21)33-29(35)27-14-13-26(17-28(27)30(33)36)38-24-6-4-5-22(16-24)32-20(3)34/h4-17H,1-3H3,(H,32,34) |
Clave InChI |
ALJRCYRBHIAGTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)




![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
